molecular formula C19H22N4O2S B2985407 N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 888461-28-7

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2985407
CAS No.: 888461-28-7
M. Wt: 370.47
InChI Key: HGFSKXVHTALMDW-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (referred to hereafter as the target compound) is a pyrimido[5,4-b]indole derivative featuring a cyclopentyl acetamide group linked via a thioether bond to the C2 position of the heterocyclic core. Synthesized via HATU-mediated coupling of cyclopentylamine to a pyrimidoindole-thioacetic acid intermediate, it achieved a 76% yield .

Properties

IUPAC Name

N-cyclopentyl-2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-23-18(25)17-16(13-9-5-6-10-14(13)21-17)22-19(23)26-11-15(24)20-12-7-3-4-8-12/h5-6,9-10,12,21H,2-4,7-8,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFSKXVHTALMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic synthesisCommon reagents used in these reactions include various organometallic reagents, acids, and bases under controlled temperature and pressure conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This would include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide has shown potential in various scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound’s activity and physicochemical properties are influenced by three key structural domains:

Pyrimidoindole Core Substituents (R1, R2, R3 positions).

Linker Chemistry (thioether, sulfonyl, sulfinyl, or oxy groups).

Amide Side Chain (cycloalkyl, aryl, or heteroaryl groups).

Substituents on the Pyrimidoindole Core

3-Position (R1) Modifications
  • Target Compound : 3-Ethyl group. This alkyl substituent enhances lipophilicity compared to bulkier aryl groups (e.g., phenyl in compound 9 and 30b ) .
  • Compound 30b : 3-Phenyl group. The aromatic ring may improve π-π stacking interactions but reduces metabolic stability due to increased hydrophobicity .
  • Compound 12 (): 3-(4-Chlorophenyl). The electron-withdrawing Cl atom enhances binding affinity to TLR4 by modulating electronic effects .
5-Position (R2) Modifications
  • Target Compound : R2 = H. Simplicity here may favor synthetic accessibility.
  • Compound 30b: 5-Methyl group.
8-Position (R3) Modifications
  • Target Compound : R3 = H. Lack of substitution may limit potency but improve solubility.
  • Compound 2B182C : 8-(Furan-2-yl). This substitution significantly enhances TLR4 activation (~10-fold higher potency than the parent compound 1Z105 ) by introducing hydrogen-bonding motifs .
  • Compound 41 : 8-Ethynyl. The linear alkyne group facilitates click chemistry for bioconjugation, enabling targeted drug delivery applications .

Linker Chemistry

  • Thioether (Target Compound) : The sulfur atom provides flexibility and moderate electron-donating effects, favoring interactions with hydrophobic pockets in TLR4 .
  • Sulfonyl (Compound 2) : Oxidation of the thioether to sulfonyl increases polarity, reducing membrane permeability but improving aqueous solubility .
  • Oxy (Compound 9) : Replacement of sulfur with oxygen diminishes lipophilicity, which may reduce off-target binding but also weaken TLR4 activation .

Amide Side Chain Variations

  • Cyclopentyl (Target Compound) : Balances steric bulk and conformational flexibility, optimizing binding to TLR4’s hydrophobic regions .
  • Aryl/Heteroaryl (Compounds 18, 19) : Naphthyl or furfuryl groups introduce π-stacking or hydrogen-bonding capabilities but may compromise pharmacokinetic properties due to increased molecular weight .

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound ID Molecular Formula Molecular Weight LogP* Solubility (µg/mL)
Target C₂₃H₂₆N₄O₂S 422.54 3.1 12.4
2B182C C₂₉H₂₈N₄O₃S 524.62 4.2 5.8
12 C₂₅H₂₀ClN₅O₃S 513.97 3.8 8.9

*Calculated using ChemDraw.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-cyclopentyl-2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide?

Answer:
A modular synthesis approach is advised, inspired by analogous pyrimidine-thioacetamide derivatives. Key steps include:

  • Thiol coupling: Reacting a pyrimidoindole-thiol intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF).
  • Cyclopentyl group introduction: Use of cyclopentylamine in a nucleophilic substitution or amidation step.
    Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side products like disulfides or over-oxidation . Monitor progress via TLC or HPLC-MS.

Basic: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, dihedral angles, and intermolecular interactions. For example:

  • Intramolecular hydrogen bonds (N–H⋯N/O) stabilize the folded conformation, as seen in structurally similar N-(chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamides .
  • Torsional analysis of the cyclopentyl group and pyrimidoindole core can reveal steric constraints. Compare with Cambridge Structural Database entries (e.g., ARARUI) to validate deviations .

Advanced: What computational methods are effective for predicting reaction pathways in the synthesis of this compound?

Answer:
Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:

  • Identify transition states for key steps like sulfur nucleophilic attack or cyclization.
  • Screen solvents and catalysts using COSMO-RS or machine learning (ML)-driven parameter optimization.
    ICReDD’s methodology combines computational predictions with experimental validation, reducing trial-and-error by 40–60% .

Advanced: How should researchers address contradictions in biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or impurities. Mitigate via:

  • Purity validation: Use HPLC (>95% purity) and elemental analysis.
  • Dose-response curves: Test across multiple concentrations (e.g., 0.1–100 µM) in replicated assays.
  • Structural analogs: Compare with derivatives (e.g., N-(4-bromophenyl)-triazolyl-sulfanyl acetamide) to isolate pharmacophore contributions .

Basic: What statistical design principles apply to optimizing reaction conditions for this compound?

Answer:
Employ a Box-Behnken or central composite design to evaluate factors like:

  • Temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃).
  • Response variables: Yield (%) and enantiomeric excess (if applicable).
    Statistical software (e.g., Minitab) can model interactions and identify optimal conditions with <15 experimental runs .

Advanced: How can researchers elucidate the reaction mechanism of the pyrimidoindole core formation?

Answer:
Use isotopic labeling (e.g., ¹⁵N or ¹³C) paired with in-situ FTIR/NMR to track intermediates. For example:

  • Monitor the 4-oxo group formation via carbonyl stretching frequencies (1670–1700 cm⁻¹).
  • Kinetic studies under varying pH/temperature can distinguish between concerted vs. stepwise mechanisms .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR: Assign peaks for the cyclopentyl group (δ ~1.5–2.5 ppm) and pyrimidoindole protons (δ ~7.0–8.5 ppm) .
  • HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of C₅H₉N).
  • XPS: Validate sulfur oxidation state in the sulfanyl group .

Advanced: How can membrane separation technologies improve the purification of this compound?

Answer:
Nanofiltration (NF) membranes with a 200–300 Da MWCO can separate unreacted intermediates (e.g., pyrimidoindole-thiols) from the target compound. Optimize solvent resistance (e.g., DMF-compatible polyamide membranes) and transmembrane pressure (3–5 bar) .

Advanced: What reactor design considerations are critical for scaling up synthesis?

Answer:

  • Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization).
  • Solid-liquid mixing: Use pitched-blade turbines to suspend catalysts (e.g., Pd/C) in slurry reactions.
    Refer to CRDC subclass RDF2050112 for fundamentals on residence time distribution and reactor geometry .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Answer:
Conduct accelerated stability studies:

  • Thermal stress: 40–60°C for 4 weeks; monitor degradation via HPLC.
  • Light exposure: ICH Q1B guidelines (UV/visible light, 1.2 million lux-hours).
    Stabilizers like antioxidants (e.g., BHT) may be required if sulfanyl groups oxidize .

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